molecular formula C15H16O7 B13414020 (-)-Catechin hydrate

(-)-Catechin hydrate

Cat. No.: B13414020
M. Wt: 308.28 g/mol
InChI Key: OFUMQWOJBVNKLR-PBCQUBLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Catechin: is a naturally occurring flavonoid found in various plants, particularly in tea leaves, cocoa, and certain fruits. It is known for its antioxidant properties and has been extensively studied for its potential health benefits. The compound is a type of catechin, which is a subgroup of flavonoids, and it exists in two enantiomeric forms, with (-)-catechin being the more biologically active form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-catechin can be achieved through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis often involves the use of starting materials such as phloroglucinol and resorcinol, followed by cyclization and reduction reactions. The reaction conditions typically require acidic or basic catalysts and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods: Industrial production of (-)-catechin primarily relies on extraction from natural sources, such as tea leaves and cocoa. The extraction process involves solvent extraction, purification, and crystallization steps. Advanced techniques like supercritical fluid extraction and chromatography are also employed to obtain high-purity (-)-catechin.

Chemical Reactions Analysis

Types of Reactions: (-)-Catechin undergoes various chemical reactions, including:

    Oxidation: (-)-Catechin can be oxidized to form catechin quinones, which are important intermediates in the formation of brown pigments in tea and other plant-based products.

    Reduction: Reduction of (-)-catechin can lead to the formation of dihydroflavonoids.

    Substitution: Substitution reactions can occur at the hydroxyl groups of (-)-catechin, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

    Substitution: Reagents like acyl chlorides and alkyl halides are used in the presence of bases to facilitate substitution reactions.

Major Products:

    Oxidation: Catechin quinones and brown pigments.

    Reduction: Dihydroflavonoids.

    Substitution: Various catechin derivatives with modified hydroxyl groups.

Scientific Research Applications

Chemistry: (-)-Catechin is used as a model compound in studies of flavonoid chemistry and its interactions with other biomolecules

Biology: In biological research, (-)-catechin is studied for its antioxidant properties and its ability to modulate cellular signaling pathways. It is used in experiments to understand its effects on oxidative stress and inflammation.

Medicine: (-)-Catechin has been investigated for its potential therapeutic effects in various diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders. Its antioxidant and anti-inflammatory properties make it a promising candidate for drug development.

Industry: In the food and beverage industry, (-)-catechin is used as a natural antioxidant to preserve the quality and extend the shelf life of products. It is also used in cosmetics for its skin-protective properties.

Mechanism of Action

Molecular Targets and Pathways: (-)-Catechin exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and chelating metal ions. It also modulates various cellular signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses. Additionally, (-)-catechin can interact with enzymes and proteins, influencing their activity and stability.

Comparison with Similar Compounds

    (+)-Catechin: The enantiomer of (-)-catechin, with similar but less potent biological activity.

    Epicatechin: Another flavonoid with similar antioxidant properties but different stereochemistry.

    Quercetin: A flavonoid with strong antioxidant activity, but with a different structure and additional hydroxyl groups.

Uniqueness: (-)-Catechin is unique due to its specific stereochemistry, which contributes to its higher biological activity compared to its enantiomer and other flavonoids. Its ability to modulate multiple cellular pathways and its wide range of applications in various fields make it a compound of significant interest in scientific research and industry.

Properties

Molecular Formula

C15H16O7

Molecular Weight

308.28 g/mol

IUPAC Name

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate

InChI

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m1./s1

InChI Key

OFUMQWOJBVNKLR-PBCQUBLHSA-N

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O

Origin of Product

United States

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